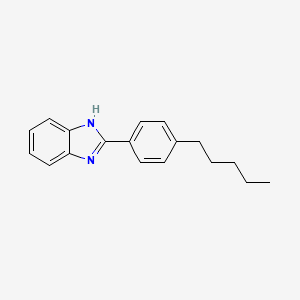

2-(4-Pentylphenyl)-1H-benzimidazole

Description

Structure

3D Structure

Properties

CAS No. |

144449-66-1 |

|---|---|

Molecular Formula |

C18H20N2 |

Molecular Weight |

264.4 g/mol |

IUPAC Name |

2-(4-pentylphenyl)-1H-benzimidazole |

InChI |

InChI=1S/C18H20N2/c1-2-3-4-7-14-10-12-15(13-11-14)18-19-16-8-5-6-9-17(16)20-18/h5-6,8-13H,2-4,7H2,1H3,(H,19,20) |

InChI Key |

ZOUMSYKNGOLFMF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |

Origin of Product |

United States |

Synthesis and Characterization

The primary and most common method for the synthesis of 2-arylbenzimidazoles, including 2-(4-Pentylphenyl)-1H-benzimidazole, involves the condensation reaction of an o-phenylenediamine (B120857) with an appropriate aryl aldehyde. elsevierpure.comtandfonline.com In this specific case, the reaction would proceed between o-phenylenediamine and 4-pentylbenzaldehyde.

This reaction can be carried out under various conditions, often with the use of a catalyst to improve yield and reaction time. Common catalysts include various acids, oxidizing agents, or even green catalysts in aqueous media. nih.govtandfonline.com The general mechanism involves the initial formation of a Schiff base between one of the amino groups of the o-phenylenediamine and the aldehyde, followed by an intramolecular cyclization and subsequent aromatization to form the stable benzimidazole (B57391) ring.

The precursor, 4-pentylbenzaldehyde, can be synthesized through methods such as the Friedel-Crafts acylation of pentylbenzene (B43098) followed by oxidation, or through formylation reactions of pentylbenzene. google.com

Table 1: General Reaction Conditions for the Synthesis of 2-Arylbenzimidazoles

| Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |

| None | Water | Reflux | 2-3.5 h | 85-98% | elsevierpure.comtandfonline.com |

| Silica Supported Periodic Acid | Acetonitrile (B52724) | Room Temp | 15-30 min | 90-96% | nih.gov |

| L-Proline | Aqueous Media | Reflux | Not Specified | Good to Excellent | |

| Sodium Hydrogen Sulfite | Dimethylformamide | Not Specified | Short | High | consensus.app |

This table presents a summary of general conditions and should be optimized for the specific synthesis of this compound.

Physicochemical Properties

Table 2: Predicted of 2-(4-Pentylphenyl)-1H-benzimidazole

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₈H₂₀N₂ | Based on the constituent atoms. |

| Molecular Weight | ~264.37 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for many 2-arylbenzimidazole derivatives. |

| Melting Point | Moderately high | The rigid aromatic core contributes to a relatively high melting point, though the flexible pentyl chain might lower it compared to unsubstituted 2-phenylbenzimidazole (B57529). |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, alcohols), slightly soluble in water. fishersci.fi | The aromatic and alkyl portions enhance solubility in organic media, while the N-H group allows for limited aqueous solubility. |

| UV-Vis Absorption | Expected in the UV region | The conjugated π-system of the benzimidazole (B57391) and phenyl rings leads to UV absorption. nih.gov |

| Fluorescence | Likely fluorescent | Many 2-arylbenzimidazoles exhibit fluorescence, with the emission wavelength dependent on the substitution. nih.gov |

Potential for Liquid Crystalline Behavior

The molecular structure of 2-(4-Pentylphenyl)-1H-benzimidazole, featuring a rigid, elongated (calamitic) core and a flexible terminal alkyl chain, suggests its potential to exhibit liquid crystalline properties. nih.govnih.gov Calamitic liquid crystals are characterized by their rod-like molecular shape, which allows for orientational ordering in the liquid phase, leading to mesophases such as nematic and smectic phases. nih.gov

The benzimidazole (B57391) ring, being a rigid and polarizable unit, can contribute to the necessary intermolecular interactions for liquid crystal formation. The 4-pentylphenyl group provides the required aspect ratio and the flexible tail that is common in many liquid crystalline molecules. The length of the alkyl chain plays a crucial role in determining the type of mesophase and the transition temperatures. Shorter chains often favor nematic phases, while longer chains can lead to the formation of more ordered smectic phases. nih.gov

While specific studies on the liquid crystalline properties of this compound are not yet reported, research on other benzimidazole derivatives has shown that they can indeed form liquid crystalline phases. researchgate.net Therefore, it is plausible that this compound could exhibit thermotropic liquid crystallinity, and further investigation into its phase behavior is warranted.

Research Significance and Potential Applications

Classical Condensation Reactions

Classical methods for benzimidazole (B57391) synthesis are well-established and have been widely used for decades. nih.gov These typically involve the reaction of o-phenylenediamines with carboxylic acids or aldehydes under acidic or high-temperature conditions. nih.govresearchgate.net

The condensation of o-phenylenediamine (B120857) with carboxylic acids or their derivatives is a fundamental and widely practiced route to 2-substituted benzimidazoles. nih.govresearchgate.netmdpi.com This reaction, often referred to as the Phillips method, typically requires strong acids like hydrochloric acid or polyphosphoric acid and often high temperatures to drive the cyclodehydration. nih.govresearchgate.netrasayanjournal.co.in For the synthesis of this compound, this would involve the reaction of o-phenylenediamine with 4-pentylbenzoic acid. While effective, these methods can suffer from drawbacks such as the use of corrosive reagents, high energy consumption, and the generation of significant waste. daneshyari.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| o-Phenylenediamine | 4-Pentylbenzoic Acid | Polyphosphoric acid, heat | This compound | rasayanjournal.co.in |

| o-Phenylenediamine | Aromatic Carboxylic Acids | Ammonium (B1175870) chloride, 80-90°C | 2-Aryl-1H-benzimidazoles | rasayanjournal.co.in |

| 3,4-Diaminobenzoic acid | Heterocyclic Aldehyde | NaHSO3 | 2-Heteryl-1H-benzimidazole-5-carboxylic acid | mdpi.com |

| o-Phenylenediamines | Carboxylic Acids/Derivatives | Oleum, Sulfuric acid, or Chlorosulfonic acid | Mono- or polysulfonated 2-phenyl benzimidazoles | mdpi.com |

A more direct and often milder approach involves the one-pot condensation of o-phenylenediamines with aldehydes. researchgate.netorganic-chemistry.org This method is one of the most accepted routes for preparing 2-arylbenzimidazoles. researchgate.net The reaction proceeds through the in-situ formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the benzimidazole ring. organic-chemistry.org Various oxidizing agents and catalysts have been employed to facilitate this transformation. researchgate.netorganic-chemistry.org For the synthesis of this compound, o-phenylenediamine would be reacted with 4-pentylbenzaldehyde.

| Reactant 1 | Reactant 2 | Catalyst/Oxidant | Solvent | Conditions | Yield | Reference |

| o-Phenylenediamine | 4-Pentylbenzaldehyde | Ceric ammonium nitrate (B79036) (CAN)/H2O2 | Solvent-free | 50°C | High | organic-chemistry.org |

| o-Phenylenediamines | Aromatic Aldehydes | H2O2/HCl | Acetonitrile (B52724) | Room Temp. | Excellent | organic-chemistry.org |

| o-Phenylenediamines | Aromatic Aldehydes | N-Iodosuccinimide | - | Mild | Excellent | researchgate.net |

| o-Phenylenediamines | Aldehydes | ZnFe2O4 nanoparticles | Ethanol | Ultrasonic irradiation | 88-92% | ichem.md |

Modern and Green Synthesis Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. daneshyari.comsciforum.net This has led to the exploration of microwave-assisted synthesis, sonochemistry, and the use of environmentally benign solvents or solvent-free conditions. daneshyari.comtandfonline.comacs.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. daneshyari.comsciforum.netarkat-usa.org The application of microwave irradiation has been successfully used for the synthesis of 2-arylbenzimidazoles from both carboxylic acids and aldehydes. researchgate.netdaneshyari.comsciforum.net This technique offers a significant advantage by reducing reaction times from hours to minutes. sciforum.net Several studies have reported the microwave-assisted synthesis of benzimidazole derivatives under solvent-free conditions or using green solvents, further enhancing the environmental credentials of the method. researchgate.netdaneshyari.commdpi.com

| Reactants | Catalyst/Conditions | Solvent | Time | Yield | Reference |

| o-Phenylenediamine, Aromatic Carboxylic Acid | Acid catalyst | Solvent-free | Short | High | researchgate.netdaneshyari.com |

| o-Phenylenediamine, Aromatic Carboxylic Acid | Ethyl acetate (B1210297) | - | Minutes | High | sciforum.net |

| N-phenyl-o-phenylenediamine, Benzaldehyde (B42025) | Er(OTf)3 (1% mol) | Solvent-free | 5-10 min | 86-99% | mdpi.com |

| Substituted o-phenylenediamine, DMF | Butanoic acid | - | Short | Good to Excellent | tandfonline.com |

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source for promoting organic transformations. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. ichem.mdacs.org The synthesis of benzimidazoles via the condensation of o-phenylenediamines and aldehydes has been efficiently carried out under ultrasonic irradiation, often in shorter reaction times and with high yields. ichem.md This method aligns with the principles of green chemistry by offering an energy-efficient alternative to conventional heating. acs.org

| Reactants | Catalyst | Solvent | Conditions | Time | Yield | Reference |

| o-Phenylenediamine, Aldehydes | ZnFe2O4 nanoparticles | Ethanol | Ultrasonic irradiation | 22-28 min | 88-92% | ichem.md |

| CF3-ynones, 2-Aminobenzimidazole | - | Solvent-free | Sonochemistry | - | High | acs.org |

Conducting reactions in the absence of organic solvents or in aqueous media is a cornerstone of green chemistry. researchgate.netorganic-chemistry.orgijrar.org Solvent-free reactions, often performed under microwave irradiation or simple grinding, minimize waste and eliminate the use of toxic and flammable solvents. researchgate.netdaneshyari.com Several protocols have been developed for the solvent-free synthesis of 2-arylbenzimidazoles, demonstrating high efficiency and ease of product isolation. researchgate.netorganic-chemistry.org

Aqueous media synthesis offers an attractive alternative, utilizing water as a benign and inexpensive solvent. ijrar.org Efficient syntheses of benzimidazole derivatives have been achieved in water, sometimes with the aid of catalysts like L-proline, which can be particularly effective at a specific pH. ijrar.org These methods not only reduce the environmental impact but can also lead to high yields and simple work-up procedures. ijrar.orgrsc.org

| Reactants | Catalyst/Conditions | Medium | Yield | Reference |

| o-Phenylenediamines, Aldehydes | L-Proline, pH 4.2, reflux | Aqueous | Good to Excellent | ijrar.org |

| o-Phenylenediamines, Aromatic Aldehydes | Ceric ammonium nitrate/H2O2 | Solvent-free | 92-98% | organic-chemistry.org |

| Aromatic Carboxylic Acid, o-Phenylenediamine | Acid catalyst, Microwave irradiation | Solvent-free | High | researchgate.net |

| o-Phenylenediamine, Aldehydes | Trimethylsilyl chloride | Water | Excellent | rsc.org |

Catalyst-Free Methodologies

In the pursuit of greener and more economical synthetic routes, catalyst-free methods for the synthesis of 2-arylbenzimidazoles have gained significant attention. These methods typically involve the direct condensation of an o-phenylenediamine with an aldehyde, often under thermal or microwave-assisted conditions and sometimes in environmentally friendly solvents or even solvent-free conditions. acs.orgnih.govresearchgate.net

One common approach involves the one-pot condensation of o-phenylenediamine with an aryl aldehyde in a suitable solvent like acetonitrile at room temperature. nih.gov This method is simple, convenient, and can produce good yields of various 2-arylbenzimidazoles. nih.gov The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent aromatization to yield the benzimidazole ring. The nature of the substituent on the aryl aldehyde can influence the reaction time, with electron-donating groups generally requiring longer reaction times than electron-withdrawing groups. nih.gov

Microwave irradiation has also been effectively employed to promote the catalyst-free synthesis of 2-aryl-1H-benzimidazoles. researchgate.net This technique often allows for solvent-free conditions, significantly reducing reaction times and improving yields. For instance, the condensation of o-phenylenediamine with various aromatic aldehydes can be achieved by simple grinding of the reactants at room temperature, followed by microwave irradiation. researchgate.net

Catalytic Strategies for Benzimidazole Synthesis

While catalyst-free methods are attractive, catalytic strategies often provide higher efficiency, milder reaction conditions, and broader substrate scope for the synthesis of 2-arylbenzimidazoles. These strategies can be broadly categorized into acid-catalyzed reactions, transition-metal-catalyzed cyclizations, and heterogeneous catalysis.

Acid-Catalyzed Reactions

Acid catalysis is a classical and widely used method for the synthesis of benzimidazoles. The reaction typically involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde in the presence of an acid catalyst. Various acids, including mineral acids, organic acids, and Lewis acids, have been employed.

Commonly used acid catalysts include:

p-Toluenesulfonic acid (p-TsOH): An efficient and versatile catalyst for the synthesis of 1,2-disubstituted benzimidazoles under grinding and solvent-free conditions. This method is characterized by short reaction times and high efficiency.

Ammonium chloride (NH₄Cl): A commercially available and environmentally benign catalyst that can be used for the condensation of o-phenylenediamine with various carbonyl compounds. nih.gov

Acetic acid: Can be used as a catalyst in water, providing a green and metal-free approach for the synthesis of 2-aryl substituted benzimidazoles, especially under microwave conditions.

Silica-supported periodic acid (H₅IO₆-SiO₂): A solid acid catalyst that allows for mild reaction conditions, short reaction times, and high yields of 2-aryl substituted benzimidazoles. acs.org

The general mechanism for the acid-catalyzed condensation of an o-phenylenediamine with an aldehyde involves the initial protonation of the aldehyde carbonyl group by the acid catalyst. This activation facilitates the nucleophilic attack by one of the amino groups of the o-phenylenediamine to form a carbinolamine intermediate. Subsequent dehydration leads to the formation of a Schiff base. The second amino group then attacks the imine carbon, leading to a cyclized intermediate which, upon aromatization (often through oxidation), yields the final 2-arylbenzimidazole.

The choice of acid catalyst can significantly influence the reaction conditions and yields. For instance, strong mineral acids can lead to harsh reaction conditions, while milder catalysts like ammonium chloride or silica-supported acids offer more benign alternatives. acs.orgnih.gov

Table 1: Comparison of Acid Catalysts in Benzimidazole Synthesis

| Catalyst | Reaction Conditions | Advantages |

| p-Toluenesulfonic acid | Grinding, solvent-free | Short reaction time, high efficiency |

| Ammonium chloride | Room temperature, CHCl₃ | Inexpensive, environmentally benign |

| Acetic acid | Water, microwave | Green solvent, metal-free |

| Silica-supported periodic acid | Room temperature | Mild conditions, easy work-up |

Transition-Metal-Catalyzed Cyclizations

Transition-metal catalysis has emerged as a powerful tool for the synthesis of 2-arylbenzimidazoles, offering novel pathways and enabling the formation of complex structures with high efficiency and selectivity. Various transition metals, including palladium, copper, rhodium, and iridium, have been utilized in these synthetic strategies.

Palladium-catalyzed methods are particularly prominent and versatile. One approach involves the palladium-catalyzed intramolecular C-N bond formation. For instance, a cascade reaction involving the palladium-catalyzed coupling of a 2-chloroaryl sulfonate with an arylamine and an amide can lead to the regioselective synthesis of N-arylbenzimidazoles. researchgate.net Palladium complexes have also been used to catalyze the direct arylation of benzimidazole cores. beilstein-journals.org

Copper-catalyzed reactions provide a cost-effective alternative to palladium. Copper catalysts can promote the domino C-N cross-coupling reaction for the synthesis of 2-arylaminobenzimidazoles. acs.org Copper(I) iodide (CuI) in the presence of a ligand like triphenylphosphine (B44618) (PPh₃) has been shown to effectively catalyze the direct 2-arylation of benzimidazoles with aryl bromides. nih.gov The mechanism of copper-catalyzed intramolecular N-arylation has been studied, providing insights into the catalytic cycle. researchgate.net

Rhodium-catalyzed reactions have been developed for the synthesis of 2-alkyl-benzimidazoles from benzene-1,2-diamines and tertiary alkylamines. nih.gov Rhodium(III) catalysis has also been employed in the C-H activation and amidation of aniline (B41778) derivatives to form benzimidazoles. rsc.org

Iridium-catalyzed synthesis of benzimidazoles can be achieved via a C-H activation and amidation pathway. umich.eduacs.org Chiral iridium catalysts have also been used in the enantioselective N-allylation of benzimidazoles.

These transition-metal-catalyzed methods often involve complex catalytic cycles, including steps like oxidative addition, reductive elimination, and transmetalation, allowing for the construction of the benzimidazole scaffold through novel bond formations.

Heterogeneous Catalysis (e.g., Silica-Supported Catalysts, Resins, Nanocomposites)

Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and often milder reaction conditions, aligning with the principles of green chemistry. Various solid-supported catalysts have been developed for the synthesis of 2-arylbenzimidazoles.

Silica-supported catalysts are widely used due to the high surface area and stability of silica. Examples include:

Silica-supported periodic acid (H₅IO₆-SiO₂): An efficient and reusable catalyst for the synthesis of 2-aryl benzimidazoles under mild conditions. acs.org

Silica-supported sulfuric acid (SiO₂-OSO₃H): A solid acid catalyst that can be used for the synthesis of benzimidazoles.

Al-MCM-41: A mesoporous silica-alumina material that acts as a heterogeneous catalyst for the synthesis of benzimidazoles and quinoxalines from primary amines under solvent-free conditions. This catalyst demonstrates good reusability for up to five cycles. organic-chemistry.org

Resin-supported catalysts also provide a solid support for active catalytic species, facilitating their recovery and reuse. For example, a sulfonated melamine-formaldehyde resin has been shown to be an effective acidic heterogeneous catalyst for multicomponent reactions to produce various heterocyclic compounds, including those with a benzimidazole core. beilstein-journals.org

Nanocomposite catalysts have emerged as highly efficient materials for benzimidazole synthesis due to their high surface-to-volume ratio and unique catalytic properties. Examples include:

Fe₃O₄@SiO₂/collagen: A magnetically recyclable nanocomposite that catalyzes the synthesis of benzimidazoles from o-phenylenediamine and aldehydes. The catalyst can be reused for several cycles without significant loss of activity. nih.gov

SnFe₂O₄ nanoparticles: Used as a heterogeneous catalyst for the synthesis of arylbenzimidazoles in an aqueous cascade reaction at room temperature. nih.gov

Al₂O₃/CuI/PANI nanocomposite: A reusable catalyst for the synthesis of benzimidazoles from o-phenylenediamine and aldehydes under mild conditions. researchgate.net

The reusability of these heterogeneous catalysts is a key feature, making them economically and environmentally attractive for large-scale synthesis.

Table 2: Examples of Heterogeneous Catalysts for Benzimidazole Synthesis

| Catalyst | Support/Matrix | Key Features | Reusability |

| Periodic Acid | Silica | Mild conditions, high yield | Yes |

| Sulfonic Acid | Melamine-Formaldehyde Resin | Acidic catalyst, efficient | Yes |

| Fe₃O₄/Collagen | Silica | Magnetic, recyclable | Up to 4 cycles |

| SnFe₂O₄ | Nanoparticles | Aqueous conditions | Up to 5 cycles |

| Al-MCM-41 | Mesoporous Silica-Alumina | Solvent-free, gram-scale synthesis | Up to 5 cycles |

Synthesis of Substituted 2-Arylbenzimidazoles (General Principles)

The synthesis of substituted 2-arylbenzimidazoles is governed by several general principles, primarily related to the electronic and steric effects of the substituents on the reacting molecules, namely the o-phenylenediamine and the aryl aldehyde or its synthetic equivalent.

The electronic nature of the substituents on the aryl aldehyde plays a significant role in the reaction rate. Electron-withdrawing groups (EWGs) on the aromatic ring of the aldehyde generally accelerate the reaction. nih.gov This is because EWGs increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. Conversely, electron-donating groups (EDGs) on the aryl aldehyde tend to decrease the reaction rate. nih.gov

Similarly, substituents on the o-phenylenediamine ring can influence the reaction. Electron-donating groups on the diamine can enhance the nucleophilicity of the amino groups, potentially leading to faster reaction rates. Conversely, electron-withdrawing groups can decrease the nucleophilicity and slow down the condensation step.

Steric hindrance is another crucial factor. Bulky substituents on either the aldehyde or the o-phenylenediamine can hinder the approach of the reactants, leading to lower yields or requiring more forcing reaction conditions. The position of the substituents is also important; for example, ortho-substituents on the aryl aldehyde can exert a more significant steric effect compared to para-substituents. researchgate.net

Regioselective Synthesis Strategies

When an unsymmetrically substituted o-phenylenediamine is used as a starting material, the formation of two possible regioisomers of the 2-arylbenzimidazole product is possible. Achieving regioselectivity, the preferential formation of one isomer over the other, is a significant challenge and a key focus in synthetic methodology development.

Several strategies have been developed to control the regioselectivity of benzimidazole synthesis:

Palladium-Catalyzed Cascade Reactions: One of the most effective methods for achieving high regioselectivity involves a palladium-catalyzed cascade C-N coupling of monosubstituted ureas with differentially substituted 1,2-dihaloaromatic systems. acs.org This approach allows for the predictable formation of a single regioisomer. The choice of ligand and reaction conditions can be fine-tuned to favor the formation of a specific isomer.

Directed C-H Activation: Transition-metal-catalyzed C-H activation strategies can also be employed to achieve regioselectivity. By using a directing group on the o-phenylenediamine, the metal catalyst can be guided to a specific C-H bond for functionalization, leading to the formation of a single regioisomeric product upon cyclization.

Control of Reaction Conditions: In some cases, regioselectivity can be influenced by the choice of catalyst and reaction conditions. For instance, in the synthesis of 1,2-disubstituted benzimidazoles, the use of specific catalysts like Er(OTf)₃ under microwave irradiation has been shown to influence the selectivity of the reaction. beilstein-journals.org

The development of regioselective synthetic methods is crucial for the synthesis of complex benzimidazole derivatives with specific substitution patterns, which is often a requirement for their application in areas like medicinal chemistry.

Functional Group Tolerance in Synthetic Pathways

The successful synthesis of 2-arylbenzimidazoles, including this compound, via the condensation of an o-phenylenediamine with an aldehyde is highly dependent on the compatibility of various functional groups present on both reactants. Research has demonstrated that these synthetic routes exhibit a broad tolerance for a range of substituents, allowing for the creation of a diverse library of benzimidazole derivatives.

The most common synthetic approach involves the condensation of an o-phenylenediamine with an aldehyde. The reaction's tolerance to different functional groups on both the aromatic diamine and the aldehyde is a critical factor for the synthesis of a wide array of derivatives. Generally, the condensation is tolerant of both electron-donating and electron-withdrawing groups on the aldehyde. orientjchem.orgmdpi.com For instance, aldehydes bearing methoxy, chloro, and nitro groups have been successfully employed in these reactions. orientjchem.orgbeilstein-journals.org

The nature of the substituent on the o-phenylenediamine can also influence the reaction. The synthesis can be performed with substituted 1,2-phenylenediamines to afford 2,5-substituted benzimidazoles in moderate to good yields. researchgate.net

Below is a table summarizing the functional group tolerance in the synthesis of 2-arylbenzimidazoles based on the condensation of o-phenylenediamines and aldehydes.

Table 1: Functional Group Tolerance in the Synthesis of 2-Arylbenzimidazoles

| Reactant | Tolerated Functional Groups | Notes |

|---|---|---|

| o-Phenylenediamine | Methyl, Chloro | Can influence the electronic properties and reactivity of the diamine. |

| Aromatic Aldehyde | Alkyl (e.g., pentyl), Methoxy, Nitro, Chloro, Bromo, Iodo | Both electron-donating and electron-withdrawing groups are generally well-tolerated. orientjchem.orgmdpi.com |

| Phenyl, Furanyl, Thienyl, Pyridyl | Heteroaromatic aldehydes are also suitable substrates. rsc.org | |

| Carboxylic acid | Can be used to synthesize benzimidazole-5-carboxylic acid derivatives. nih.gov |

It is important to note that while many functional groups are tolerated, the reaction conditions may need to be optimized for specific substrates to achieve high yields and avoid side reactions. For example, highly reactive aldehydes or those prone to self-condensation might require milder reaction conditions.

Post-Synthetic Modification and Derivatization of the Benzimidazole Core

The benzimidazole scaffold offers multiple sites for post-synthetic modification, allowing for the fine-tuning of its properties. The most common derivatizations occur at the N-H of the imidazole (B134444) ring and at various positions on the fused benzene (B151609) ring. These modifications are crucial for developing analogues with tailored characteristics.

N-Alkylation and N-Acylation: The nitrogen atom of the benzimidazole ring can be readily alkylated or acylated. N-alkylation is a common strategy to enhance the lipophilicity and modify the biological activity of benzimidazole derivatives. nih.gov Various alkylating agents, such as alkyl halides (e.g., ethyl bromide) and dimethyl carbonate, can be used. nih.gov The reaction conditions can be adjusted based on the reactivity of the alkylating agent. nih.gov N-acylation, through the reaction with acyl chlorides, introduces an amide functionality, which can act as a hydrogen bond donor or acceptor, influencing intermolecular interactions. researchgate.net

N-Vinylation: The introduction of a vinyl group at the nitrogen atom can be achieved through methods like palladium-catalyzed cross-coupling reactions. mdpi.com This modification introduces a reactive handle for further functionalization via polymerization or other addition reactions. Copper-catalyzed methods have also been developed for the N-vinylation of azoles, demonstrating good functional group tolerance. organic-chemistry.org

Halogenation: The benzimidazole core can be halogenated at various positions. For instance, 2-arylbenzo[d]oxazoles, which are structurally related to benzimidazoles, can undergo regioselective halogenation at the C7-position or the ortho-position of the 2-aryl ring using transition metal catalysis. rsc.org Halogenated benzimidazoles, such as those bearing bromo or iodo substituents, serve as versatile intermediates for further derivatization through cross-coupling reactions. mdpi.com The reaction of 2,5- or 2,6-dimethylbenzimidazole with a saturated solution of bleaching powder at low temperatures can lead to the formation of 1-chloro-2,5- or 2,6-dimethylbenzimidazole. researchgate.net

Nitration: The benzene ring of the benzimidazole core can be nitrated. For example, the mononitration of 2-alkyl-5(6)-chloro-(or methyl-) benzimidazoles has been shown to introduce a nitro group at the 6 (or 5) position. researchgate.net The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Amination: The introduction of an amino group can be achieved through various methods. For instance, palladium-catalyzed amination of 2-iodobenzimines with diaziridinone has been used to synthesize a range of 2-(hetero)aryl benzimidazoles. researchgate.net Copper-catalyzed cascade aryl amination/condensation processes have also been developed for the synthesis of 1,2-disubstituted benzimidazoles. nih.gov

The table below summarizes some of the key post-synthetic modifications of the benzimidazole core.

Table 2: Post-Synthetic Modifications of the Benzimidazole Core

| Modification | Reagents and Conditions | Position(s) Modified | Notes |

|---|---|---|---|

| N-Alkylation | Alkyl halides, Dimethyl carbonate / Base | N1 | Increases lipophilicity and modulates biological activity. nih.gov |

| N-Acylation | Acyl chlorides / Base | N1 | Introduces an amide group. researchgate.net |

| N-Vinylation | Vinyl bromide / Pd catalyst | N1 | Provides a reactive handle for further reactions. mdpi.com |

| Halogenation | N-halosuccinimides / Transition metal catalyst | Benzene ring (e.g., C7), 2-Aryl ring (ortho) | Introduces a versatile handle for cross-coupling reactions. mdpi.comrsc.org |

| Nitration | Nitrating agents (e.g., HNO₃/H₂SO₄) | Benzene ring (e.g., C5/C6) | The nitro group can be further transformed. researchgate.net |

| Amination | Diaziridinone / Pd catalyst; Aryl halides / Cu catalyst | C2, N1 | Introduces an amino group for further derivatization. researchgate.netnih.gov |

These post-synthetic modifications significantly expand the chemical space accessible from a common benzimidazole precursor, enabling the generation of libraries of compounds for various applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By observing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), chemists can deduce the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy reveals the different types of protons present in a molecule and their respective electronic environments. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzimidazole and phenyl rings, the protons of the pentyl chain, and the N-H proton of the imidazole ring.

The aromatic region would typically display complex multiplets due to the coupling between adjacent protons. The protons on the benzimidazole ring (positions 4, 5, 6, and 7) and the phenyl ring (positions 2', 3', 5', and 6') would resonate in this area, generally between 7.0 and 8.5 ppm. Specifically, the protons on the phenyl ring adjacent to the benzimidazole core (2' and 6') are expected to appear as a doublet, while the protons further away (3' and 5') would also present as a doublet.

The protons of the pentyl group would appear in the upfield region of the spectrum. The methylene (B1212753) group attached directly to the aromatic ring (-CH₂-) would likely resonate around 2.6-2.8 ppm as a triplet. The subsequent methylene groups of the pentyl chain would show signals between approximately 1.3 and 1.7 ppm, with the terminal methyl group (-CH₃) appearing as a triplet around 0.9 ppm. The N-H proton of the benzimidazole ring is expected to be a broad singlet at a downfield chemical shift, typically above 12 ppm, due to its acidic nature and potential for hydrogen bonding.

For comparison, the ¹H NMR data for the similar compound, 2-(4-methylphenyl)-1H-benzimidazole, shows a singlet for the methyl group at 2.39 ppm and aromatic protons in the range of 7.20-8.08 ppm. The N-H proton appears as a broad singlet at 12.83 ppm. rsc.org Another related compound, 2-pentyl-1H-benzimidazole, displays the N-H proton at 12.14 ppm, aromatic protons around 7.09-7.45 ppm, and the pentyl chain protons from 0.87 to 1.82 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| N-H (benzimidazole) | >12.0 | Broad Singlet |

| Aromatic (benzimidazole & phenyl) | 7.0 - 8.5 | Multiplets |

| -CH₂- (alpha to phenyl) | 2.6 - 2.8 | Triplet |

| -CH₂- (pentyl chain) | 1.3 - 1.7 | Multiplets |

| -CH₃ (terminal) | ~0.9 | Triplet |

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbon atom at position 2 of the benzimidazole ring, being part of the C=N bond, is expected to resonate significantly downfield, typically in the range of 150-155 ppm. The aromatic carbons of both the benzimidazole and phenyl rings will appear in the region of 110-145 ppm. The carbons of the pentyl chain will be found in the upfield region, with the terminal methyl carbon being the most shielded and appearing at the lowest chemical shift (around 14 ppm).

As a reference, the ¹³C NMR spectrum of 2-(4-methylphenyl)-1H-benzimidazole shows the C2 carbon at 151.84 ppm, aromatic carbons between 122.43 and 140.04 ppm, and the methyl carbon at 21.44 ppm. rsc.org For 2-pentyl-1H-benzimidazole, the C2 carbon is observed at 151.76 ppm, and the pentyl carbons appear between 22.0 and 31.0 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 (benzimidazole) | 150 - 155 |

| Aromatic (benzimidazole & phenyl) | 110 - 145 |

| -CH₂- (alpha to phenyl) | ~35 |

| -CH₂- (pentyl chain) | 22 - 32 |

| -CH₃ (terminal) | ~14 |

Advanced NMR Techniques for Full Structural Assignment (e.g., 2D NMR, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the complete three-dimensional structure, advanced NMR techniques are employed. ipb.pt

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the pentyl chain and the aromatic rings. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum. HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (2-3 bonds), which is crucial for connecting the pentylphenyl substituent to the benzimidazole core. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is used to determine the spatial proximity of atoms. For this compound, NOESY could confirm the through-space interactions between the protons of the pentylphenyl group and the benzimidazole ring, providing insights into the preferred conformation of the molecule in solution.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

N-H Stretch: A broad absorption band is anticipated in the region of 3200-3500 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring. This broadening is a result of hydrogen bonding. For instance, in 2-(4-methylphenyl)-1H-benzimidazole, this peak is observed at 3449 cm⁻¹. rsc.org

C-H Stretch: The aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the pentyl group will be observed as strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=N and C=C Stretch: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds in the aromatic rings will give rise to several bands in the fingerprint region, between 1450 and 1650 cm⁻¹. For example, 2-(4-methylphenyl)-1H-benzimidazole shows a C=N stretch at 1623 cm⁻¹. rsc.org

C-H Bending: The out-of-plane C-H bending vibrations for the substituted benzene rings will appear in the 700-900 cm⁻¹ region, and their exact position can help confirm the substitution pattern.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3500 | Broad, Medium-Strong |

| Aromatic C-H Stretch | >3000 | Weak-Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| C=N / C=C Stretch | 1450 - 1650 | Medium-Strong |

| C-H Bending (out-of-plane) | 700 - 900 | Medium-Strong |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides information that is complementary to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations, particularly the symmetric "breathing" modes of the phenyl and benzimidazole rings. The C-C stretching vibrations within the pentyl chain would also be observable. The C=N stretching vibration, while visible in the IR, would also likely give a characteristic Raman signal. Due to its non-polar nature, the C-C backbone of the pentyl group may show more prominent signals in the Raman spectrum compared to the IR spectrum. The largely symmetric nature of the p-disubstituted phenyl ring would also lead to characteristic and potentially strong Raman bands.

By combining the data from both IR and Raman spectroscopy, a more complete picture of the vibrational modes of this compound can be obtained, further confirming the presence of its key structural features.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry of this compound is essential for confirming its molecular weight and understanding its structural stability under ionization. The calculated molecular weight provides a baseline for identifying the molecular ion peak in a mass spectrum.

Molecular Weight: The elemental composition of this compound is C₁₈H₂₀N₂. Its exact monoisotopic mass is 264.1626 g/mol . In a typical mass spectrum, this would be observed as the molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) of 264.

Fragmentation Pattern: The fragmentation of the molecular ion is predictable based on the established behavior of alkyl-substituted aromatic compounds and the benzimidazole core. rsc.orgwhitman.edu The primary fragmentation pathways are expected to involve the pentyl side chain and the heterocyclic ring system.

A major fragmentation event involves the cleavage of the C-C bond beta to the phenyl ring, also known as benzylic cleavage. This is because it results in the formation of a stable secondary carbocation. chemguide.co.uk For the pentyl group, the most significant fragmentation would be the loss of a butyl radical (•C₄H₉), leading to a highly stable benzylic cation. This would produce a prominent peak at m/z 207. Subsequent fragmentations of the pentyl chain can also occur, leading to a series of peaks separated by 14 mass units (CH₂), a characteristic pattern for linear alkanes. jove.com

The benzimidazole ring itself is relatively stable, but can undergo characteristic fragmentation. This often involves the loss of hydrogen cyanide (HCN) from the imidazole portion of the molecule. journalijdr.com

A summary of predicted key fragments is presented in the table below.

| Predicted Fragment | Proposed Structure/Loss | m/z (Mass-to-Charge Ratio) |

| Molecular Ion [M]⁺ | [C₁₈H₂₀N₂]⁺ | 264 |

| [M - C₄H₉]⁺ | Loss of butyl radical | 207 |

| [M - C₅H₁₁]⁺ | Loss of pentyl radical | 193 |

| Benzimidazole Cation | [C₇H₅N₂]⁺ | 117 |

X-ray Diffraction Studies

X-ray diffraction techniques are indispensable for determining the three-dimensional atomic arrangement of a molecule in its solid state.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing

While specific single-crystal X-ray diffraction data for this compound is not available, a detailed analysis can be inferred from its close structural analogue, 2-(4-hexyloxyphenyl)-1H-benzimidazole. nih.gov

In this analogue, the benzimidazole ring system is essentially planar. nih.gov A key structural feature is the dihedral angle, or twist, between the plane of the benzimidazole system and the plane of the substituted phenyl ring. For the hexyloxy analogue, this angle is modest, indicating significant conjugation between the two ring systems. nih.gov It is expected that this compound would adopt a very similar conformation.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample. A PXRD pattern provides a unique "fingerprint" for a specific crystalline solid. This analysis would be used to confirm the phase purity of a synthesized batch of this compound, ensuring it consists of a single crystalline form and is free from amorphous content or other crystalline impurities (polymorphs). ias.ac.in The peak positions (in degrees 2θ) and their relative intensities in the diffractogram are characteristic of the compound's crystal lattice parameters.

Electronic Spectroscopy (UV-Vis Spectroscopy)

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule when it absorbs ultraviolet or visible light.

Absorption Characteristics and Electronic Transitions

The UV-Vis absorption spectrum of this compound is dominated by its extensive conjugated π-electron system, which includes both the benzimidazole and the phenyl rings. The parent benzimidazole molecule exhibits strong absorption bands around 245 nm, 271 nm, and 278 nm, which are attributed to π→π* electronic transitions. researchgate.net

The addition of the 4-pentylphenyl group at the 2-position extends this conjugation. This extension of the chromophore is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the parent benzimidazole. youtube.com The primary absorption band for this compound is therefore predicted to be well above 300 nm, likely in the 305-315 nm range, which is characteristic of similar 2-arylbenzimidazole derivatives. nih.gov This long-wavelength absorption is due to the π→π* transition involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), where the energy gap is lowered by the extended conjugation.

| Compound | Reported λmax (nm) | Transition Type |

| Benzimidazole | ~278 | π→π |

| 2-(p-tolyl)-1H-benzo[d]imidazole | ~303 | π→π |

| This compound | Predicted ~305-315 | π→π* |

Solvatochromic Effects on Electronic Spectra

Solvatochromism describes the change in the color of a substance (and thus its UV-Vis absorption spectrum) when it is dissolved in different solvents. This effect is dependent on the polarity of the solvent and how it interacts with the ground and excited states of the solute molecule.

For this compound, solvatochromic effects are expected. Benzimidazole derivatives are known to exhibit changes in their absorption spectra with varying solvent polarity. nih.govresearchgate.net The ground state of the molecule has a certain dipole moment. Upon absorption of UV light, the molecule transitions to an excited state which is typically more polar than the ground state.

In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state through dipole-dipole interactions. This stabilization lowers the energy of the excited state, thus reducing the energy gap for the electronic transition. As a result, a bathochromic (red) shift in the absorption maximum is generally observed as the solvent polarity increases. Conversely, in nonpolar solvents, less stabilization occurs, and the absorption maximum appears at a shorter wavelength. Studying these shifts can provide valuable information about the difference in dipole moment between the ground and excited states of the molecule. nih.govresearchgate.net

Luminescence and Photophysical Characterization

The luminescence behavior of 2-arylbenzimidazoles is a key area of research, with applications ranging from fluorescent probes to materials science. The introduction of a pentylphenyl group at the 2-position of the benzimidazole core is expected to influence its electronic and photophysical properties.

While specific fluorescence data for this compound is not extensively documented, the photophysical properties can be inferred from its parent compound, 2-phenylbenzimidazole (B57529) (PBI). PBI exhibits fluorescence, and its derivatives are known to be fluorescent, with emission characteristics often dependent on the solvent polarity and pH. nih.gov For instance, salts of PBI have shown emission maxima in the solid state that are red-shifted compared to the free PBI, indicating that intermolecular interactions can tune the luminescent properties. sci-hub.se

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. For many fluorescent compounds, quantum yields of 0.01 or higher are considered useful for analytical applications. libretexts.org While the specific quantum yield for this compound has not been reported, studies on related 2-arylbenzimidazole derivatives show a wide range of quantum yields depending on their substitution and environment. For example, some 2-(2-hydroxyaryl)-1H-benzimidazole derivatives exhibit quantum yields ranging from 0.07 to 0.45. researchgate.net Salts of the parent PBI have been reported with luminescent quantum yields ranging from 2.06% to 13.66% in the solid state. sci-hub.se

The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. For salts of PBI, photoluminescent lifetimes have been measured to be in the nanosecond range (0.72 ns to 5.44 ns). sci-hub.se The length of the alkyl chain in 2-(4-alkylphenyl)-1H-benzimidazoles can influence these parameters. For instance, studies on other aromatic systems have shown that the length of an alkoxy chain can affect mesomorphic and, by extension, photophysical properties. researchgate.net

| Compound | Emission Maxima (nm) | Quantum Yield (%) | Lifetime (ns) |

|---|---|---|---|

| [HPBI]Cl·H₂O | 419 | 2.06 | 0.72 |

| [HPBI]NO₃ | 424 | 13.66 | 2.36 |

| [HPBI]HSO₄ | 434 | 3.91 | 5.44 |

The photochemistry of benzimidazole itself is complex and can proceed through two main pathways: fixed-ring and ring-opening isomerizations. nih.gov Upon UV excitation, the 1H-tautomer of benzimidazole can undergo cleavage of the N-H bond to form a benzimidazolyl radical and a hydrogen atom. nih.gov Alternatively, a ring-opening pathway can lead to the formation of 2-isocyanoaniline. nih.gov

In the context of 2-arylbenzimidazoles, a significant excited-state process is Excited-State Intramolecular Proton Transfer (ESIPT). This occurs in derivatives with a hydroxyl group in the ortho position of the phenyl ring, leading to a large Stokes-shifted fluorescence from the keto-tautomer. While this compound does not possess this ortho-hydroxyl group and thus does not undergo classical ESIPT, its excited state dynamics are still of interest. The parent PBI and its derivatives can generate reactive oxygen species upon UV irradiation, indicating complex excited-state processes. nih.gov The excited state can have both oxidizing and reducing properties. nih.gov The dynamics of these processes, including internal conversion and intersystem crossing, will be influenced by the nature of the substituent on the phenyl ring.

Spectroscopic Investigations of Tautomerism and Isomerism

Tautomerism is a key feature of the 1H-benzimidazole scaffold. The proton on the imidazole nitrogen can migrate to the other nitrogen atom, resulting in two tautomeric forms that are in dynamic equilibrium. beilstein-journals.org This is known as annular tautomerism.

In solution, this proton exchange is often rapid on the NMR timescale, leading to averaged signals for the symmetric positions of the benzimidazole ring (C4/C7 and C5/C6). beilstein-journals.org However, in the solid state or in certain solvents, this tautomerism can be slowed or "blocked," allowing for the observation of distinct signals for each tautomer. beilstein-journals.org For 2-substituted benzimidazoles, the position of this equilibrium can be influenced by the nature of the substituent. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the fundamental equations of quantum mechanics for a given molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. It is widely applied to predict the molecular structure and spectroscopic characteristics of benzimidazole derivatives. nih.gov

Electronic Structure and Geometry Optimization: The first step in a typical DFT study is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule by minimizing its total energy. For benzimidazole compounds, hybrid functionals like B3LYP are commonly used in conjunction with basis sets such as 6-31G(d,p) or 6-311G**. nih.govresearchgate.netnih.govnih.gov The optimization of this compound would yield precise data on bond lengths, bond angles, and dihedral angles, defining its ground-state conformation. The planarity of the benzimidazole ring system and the rotational angle of the 4-pentylphenyl group are key parameters determined through this process.

From the optimized geometry, important electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. nih.gov The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Benzimidazole Core Structure This table represents the type of data obtained from DFT geometry optimization, based on studies of similar compounds.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G**) |

| Bond Length | N1-C2 (Å) | 1.385 |

| C2-N3 (Å) | 1.318 | |

| C2-C1' (Å) | 1.480 | |

| C4'-C(Pentyl) (Å) | 1.530 | |

| Bond Angle | N1-C2-N3 (°) | 115.5 |

| N3-C2-C1' (°) | 123.0 | |

| C2-C1'-C2' (°) | 120.5 | |

| Dihedral Angle | N1-C2-C1'-C6' (°) | 180.0 (planar) / variable |

Spectroscopic Property Prediction: Following optimization, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the peaks observed in an experimental Infrared (IR) spectrum. researchgate.netnih.gov By analyzing the vibrational modes, specific peaks can be assigned to the stretching or bending of particular bonds, such as the N-H stretch of the imidazole ring, C-N stretching, or aromatic C-H bending. researchgate.net

Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts. ugm.ac.id Using methods like the Gauge-Invariant Atomic Orbital (GIAO), theoretical chemical shifts for ¹H and ¹³C atoms can be calculated. researchgate.net These predictions are valuable for interpreting complex experimental NMR spectra and confirming the molecular structure. researchgate.netbeilstein-journals.org

Table 2: Representative Predicted Vibrational Frequencies (IR) for a 2-Phenylbenzimidazole Moiety This table illustrates the kind of data generated from DFT frequency calculations, based on published analyses of related structures.

| Vibrational Mode | Assignment | Calculated Wavenumber (cm⁻¹) |

| ν(N-H) | Imidazole N-H stretch | ~3500 |

| ν(C-H)arom | Phenyl & Benzene C-H stretch | 3100 - 3000 |

| ν(C-H)alkyl | Pentyl C-H stretch | 2950 - 2850 |

| ν(C=N) | Imidazole C=N stretch | ~1620 |

| ν(C=C) | Aromatic ring stretch | 1600 - 1450 |

| β(C-H) | In-plane C-H bending | 1300 - 1000 |

| γ(C-H) | Out-of-plane C-H bending | 900 - 675 |

Ab initio (Latin for "from the beginning") methods, such as Hartree-Fock (HF), are another class of quantum chemical calculations. researchgate.net Unlike DFT, which uses approximations based on electron density, ab initio methods solve the Schrödinger equation without relying on empirical parameters. While computationally more demanding, they can provide highly accurate electronic structure information and are often used to benchmark results from DFT methods. researchgate.netnih.gov For a molecule like this compound, these calculations would offer a more fundamental prediction of its electronic energy and wavefunction.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a "movie" of molecular behavior that is governed by the principles of classical mechanics.

While quantum calculations typically focus on a static, minimum-energy state, MD simulations reveal the dynamic nature of a molecule in a realistic environment, such as in a solvent. researchgate.net For this compound, an MD simulation would track the flexibility of the pentyl chain and the rotation around the single bond connecting the phenyl and benzimidazole rings. nih.gov This analysis can reveal the most populated conformations, the energy barriers between them, and how solvent molecules interact with different parts of the compound.

MD simulations are particularly useful for studying how multiple molecules interact. By simulating a system containing many molecules of this compound, one can predict its tendency to self-assemble. The simulations can highlight key intermolecular forces, such as:

π-π stacking: The attractive interaction between the aromatic benzimidazole and phenyl rings.

Hydrogen bonding: The interaction between the N-H group of one molecule and the nitrogen atom of another.

Hydrophobic interactions: The tendency of the pentyl chains to aggregate to minimize contact with a polar solvent.

These simulations can predict whether the molecules are likely to form dimers, larger aggregates, or even more ordered structures like liquid crystals.

In Silico Studies of Molecular Interactions

In silico studies use computational models to predict how a molecule might interact with a biological target, a key process in drug discovery and materials science. nih.gov For this compound, molecular docking simulations could be performed to predict its binding affinity and orientation within the active site of a target protein. mdpi.com This involves treating the molecule as a ligand and computationally placing it into the binding pocket of a receptor. The simulation then calculates a score based on the steric and electrostatic complementarity, providing a theoretical estimation of its potential biological activity. mdpi.com

Analysis of Electronic Charge Distribution and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are fundamental to its chemical reactivity and spectroscopic behavior. Computational methods, particularly Density Functional Theory (DFT), are widely used to analyze the electronic structure of benzimidazole derivatives. researchgate.netresearchgate.net These calculations provide insights into the distribution of electrons within the molecule and the energies of its frontier molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic characteristics. dergipark.org.tr The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. dergipark.org.trnih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. nih.gov

For 2-aryl-1H-benzimidazoles, the HOMO is typically localized over the benzimidazole ring system, while the LUMO is distributed across both the benzimidazole and the phenyl rings. dergipark.org.tr The substituent on the phenyl ring significantly influences the electronic properties. The pentyl group in this compound is a weak electron-donating group, which would slightly raise the energy of the HOMO and LUMO compared to an unsubstituted 2-phenylbenzimidazole. This can affect the molecule's reactivity and its interactions.

Molecular Electrostatic Potential (MEP) maps are another valuable tool, visualizing the charge distribution on the molecule's surface. researchgate.netnih.gov Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), prone to nucleophilic attack. dergipark.org.tr In benzimidazole derivatives, the most negative potential is generally located around the nitrogen atoms of the imidazole ring. dergipark.org.tr

| Quantum Chemical Descriptor | Significance | Relevance to this compound |

| HOMO Energy | Represents the electron-donating ability of the molecule. | The pentyl group is expected to slightly increase the HOMO energy, enhancing its electron-donating capacity compared to unsubstituted analogues. |

| LUMO Energy | Represents the electron-accepting ability of the molecule. | Influences the molecule's ability to accept electrons in chemical reactions or electronic transitions. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity, stability, and kinetic stability. dergipark.org.trnih.gov | A key parameter for predicting the molecule's overall reactivity profile. |

| Dipole Moment | Measures the overall polarity of the molecule. | Affects solubility in polar solvents and intermolecular interactions. Benzimidazole itself has a moderate dipole moment. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the molecule's surface, identifying sites for electrophilic and nucleophilic attack. researchgate.netdergipark.org.tr | The nitrogen atoms of the benzimidazole ring are expected to be the primary sites of negative potential. |

Investigation of Reaction Mechanisms via Computational Methods

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of benzimidazole derivatives. The most common synthetic route to 2-aryl-1H-benzimidazoles is the condensation reaction between an o-phenylenediamine and an aromatic aldehyde. researchgate.netresearchgate.netrsc.org

The generally accepted mechanism for this synthesis involves two key steps:

Schiff Base Formation : The initial step is the reaction between one of the amino groups of o-phenylenediamine and the carbonyl group of the aldehyde (in this case, 4-pentylbenzaldehyde). This condensation reaction forms a Schiff base intermediate (an imine).

Cyclization and Aromatization : The second amino group of the intermediate then attacks the imine carbon in an intramolecular cyclization step, forming a dihydrobenzimidazole ring. Subsequent elimination of a water molecule or oxidation leads to the formation of the stable, aromatic benzimidazole ring.

Theoretical methods can model this entire reaction pathway. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows researchers to:

Identify the rate-determining step of the reaction by locating the highest energy barrier.

Analyze the geometry of transition states to understand the structural changes that occur during the reaction.

Investigate the role of catalysts, such as acids or oxidizing agents, in lowering the activation energy barriers. rsc.org

For instance, computational studies on the synthesis of related benzimidazoles have explored the effect of different substituents on the reaction mechanism. researchgate.net An electron-donating group like the pentyl group on the benzaldehyde may influence the electrophilicity of the carbonyl carbon, thereby affecting the rate of the initial condensation step.

Electrophilic and Nucleophilic Substitution Reactions on the Benzimidazole Ring

The benzimidazole core of this compound exhibits a rich and varied reactivity towards both electrophiles and nucleophiles. The susceptibility of the ring to substitution is significantly influenced by the position of attack and the nature of the attacking species.

The positions on the benzimidazole scaffold, particularly N1, C2, C5, and C6, are key sites for substitution and have been shown to greatly influence the chemical properties of benzimidazole derivatives. mdpi.comnih.gov For instance, substitutions at these positions can modulate the molecule's biological activity. mdpi.comnih.gov

In the context of electrophilic substitution, the benzimidazole ring system is generally considered electron-rich, making it prone to attack by electrophiles. However, the reactivity can be finely tuned by the substituents present.

Conversely, nucleophilic substitution reactions on the benzimidazole ring are also well-documented. For example, N-alkylation of 1H-benzimidazole with phenacyl bromides proceeds in high yields. researchgate.net This highlights the nucleophilic character of the nitrogen atoms within the imidazole moiety. Furthermore, the synthesis of 1,2-substituted benzimidazoles can be achieved through a copper-catalyzed three-component coupling reaction involving N-substituted o-phenylenediamines, sulfonyl azides, and terminal alkynes. nih.gov

Functionalization of the Pentylphenyl Moiety

The pentylphenyl moiety of this compound offers additional sites for chemical modification, distinct from the benzimidazole core. The reactivity of this portion of the molecule is characteristic of substituted benzene rings and alkyl chains.

The pentyl group, being an alkyl chain, can undergo reactions typical of alkanes, although its reactivity is generally lower than that of the aromatic rings. The specific influence of the alkyl chain length on the properties of conjugated polymers has been noted in other systems, suggesting that the pentyl group in the title compound could influence its solid-state packing and photophysical properties. rsc.org

The phenyl ring of the pentylphenyl group is susceptible to electrophilic aromatic substitution. The directing effect of the pentyl group (an ortho-, para-director) and the benzimidazole substituent will influence the regioselectivity of such reactions.

Acid-Base Equilibria and Tautomerism Effects on Reactivity

The benzimidazole scaffold contains both acidic (N-H) and basic (pyridinic nitrogen) centers, allowing it to participate in acid-base equilibria. This dual character is fundamental to its chemical reactivity and its interactions in biological systems. Benzimidazole is known to be soluble in aqueous solutions of acids and strong alkalis. nih.gov

A critical aspect of benzimidazole chemistry is the phenomenon of tautomerism. nih.gov The 1H- and 3H-tautomers of benzimidazole are typically in equilibrium. In the case of this compound, two principal tautomeric forms can exist due to the migration of the proton between the two nitrogen atoms of the imidazole ring. nih.gov

These tautomers possess different electronic distributions, geometries, and hydrogen-bonding capabilities, which can significantly impact their reactivity. nih.gov For instance, the tautomeric equilibrium can be influenced by the solvent environment and the presence of substituents. rsc.org The different tautomers will exhibit distinct pKa values, affecting their behavior in acidic or basic conditions. nih.gov The less abundant tautomer is often the species that preferentially binds to macromolecules. nih.gov In some cases, photoinduced intramolecular hydrogen atom transfer can lead to the formation of a transient tautomer with distinct fluorescent properties. rsc.org

Oxidative and Reductive Transformations

The benzimidazole ring system can undergo both oxidative and reductive transformations, although these are often dependent on the specific reagents and reaction conditions.

The synthesis of 2-aryl benzimidazoles can involve a cyclo-dehydrogenation (oxidation) of an aniline Schiff's base intermediate. nih.gov This indicates that the benzimidazole core can be formed under oxidative conditions.

Regarding reductions, the carbonyl group in N-phenacylbenzimidazoles can be reduced to the corresponding alcohol, demonstrating that substituents on the benzimidazole ring can be selectively reduced without affecting the core structure. researchgate.net While specific studies on the oxidation and reduction of the pentylphenyl moiety in this particular compound are not prevalent, standard aromatic and alkyl oxidation/reduction chemistries would be expected to apply, potentially in competition with reactions on the benzimidazole ring.

Supramolecular Chemistry and Non-Covalent Interactions

Non-covalent interactions, particularly hydrogen bonding and π-π stacking, play a crucial role in the supramolecular assembly and solid-state structure of this compound and its derivatives. nih.govmdpi.com

Hydrogen Bonding: The N-H group of the benzimidazole ring is a potent hydrogen bond donor, while the sp2-hybridized nitrogen atom is a hydrogen bond acceptor. nih.gov This allows for the formation of intermolecular hydrogen bonds, leading to the self-assembly of molecules into chains, dimers, or more complex networks. nih.govsciencepg.com For example, O—H···N hydrogen bonds between benzimidazole units have been observed to result in chain structures. nih.gov The strength and nature of these hydrogen bonds can be analyzed using theoretical methods like NBO and AIM. researchgate.net

The interplay of these non-covalent forces dictates the molecular conformation and packing in the solid state, which in turn can influence the material's physical and chemical properties.

Applications in Materials Science and Engineering

Optoelectronic Materials

The electronic properties of 2-arylbenzimidazoles make them suitable candidates for various optoelectronic devices. Their utility stems from their thermal and chemical stability, and their tunable energy levels (HOMO/LUMO) which are critical for charge injection and transport.

The 2-phenylbenzimidazole (B57529) core is a well-established component in materials for Organic Light-Emitting Diodes (OLEDs), particularly as a host material for phosphorescent emitters or as a component in blue-light emitting materials. The benzimidazole (B57391) moiety typically imparts good electron-transporting capabilities. rsc.org The introduction of an alkylphenyl group, such as the 4-pentylphenyl group, can enhance solubility and improve film-forming properties, which are crucial for device fabrication via solution-processing techniques.

Derivatives of 2-arylbenzimidazole are frequently used as ligands in cyclometalated iridium(III) and ruthenium(II) complexes, which are employed as phosphorescent emitters in OLEDs. nih.gov These complexes can exhibit high quantum efficiencies. Furthermore, pyrene-benzimidazole derivatives have been synthesized and characterized as novel blue emitters for OLEDs. nih.gov In one study, an OLED device using a di(1,2-diphenyl)-1H-benzimidazole-pyrene derivative as the non-doped emissive layer demonstrated pure blue electroluminescence with an external quantum efficiency (EQE) that peaked at 4.3 (±0.3)% and a maximum luminance of 290 (±10) cd m⁻² at 7.5 V. nih.gov These findings underscore the potential of the benzimidazole scaffold in creating efficient light-emitting materials.

Donor-Acceptor-Donor (D-A-D) type molecules incorporating the 1H-benzo[d]imidazole moiety have also been explored for their optical waveguiding properties, which are relevant to integrated optoelectronics. mdpi.com The introduction of trifluoromethyl groups to the 2-aryl ring enhances the acceptor character, and the resulting crystals have been shown to function as active optical waveguides. mdpi.com

| OLED Performance of a Benzimidazole Derivative | |

| Device Structure | ITO / NPB (30 nm) / Compound B (30 nm) / TPBI (30 nm) / Ca (10 nm) / Al (100 nm) |

| Emissive Layer (Compound B) | 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene |

| Max EQE | 4.3 (±0.3)% at 3.5 V |

| Max Luminance | 290 (±10) cd m⁻² at 7.5 V |

| CIE Coordinates | (0.1482, 0.1300) |

| Reference | nih.gov |

Table 1: Performance data for an OLED device using a pyrene-benzimidazole derivative as the blue emitter. This illustrates the potential of the benzimidazole core in electroluminescent applications.

In the field of organic photovoltaics, benzimidazole derivatives are investigated for their role as electron-acceptor materials. The electron-deficient nature of the benzimidazole ring makes it a suitable core for constructing non-fullerene acceptors (NFAs). rsc.org The performance of OPV devices is highly dependent on the energy level alignment between the donor and acceptor materials, and the morphology of the active layer.

Research on 2-arylbenzimidazoles has shown their utility as ligands in dye-sensitized solar cells (DSSCs), a type of photovoltaic device. nih.gov While specific data for 2-(4-Pentylphenyl)-1H-benzimidazole in OPVs is not widely published, studies on related structures are informative. For instance, modifying the central core of Y-series NFAs with a fused-ring benzimidazole has been shown to create efficient acceptors. rsc.org Replacing a methyl group with a trifluoromethyl group on the benzimidazole core can tune the HOMO energy level for better alignment with donor polymers like PM6, leading to improved charge transport and favorable morphology in the active layer. rsc.org This highlights the tunability of the benzimidazole scaffold for optimizing solar cell performance.

The application of this compound in Organic Field-Effect Transistors (OFETs) is less explored compared to its other optoelectronic applications. However, the fundamental properties of the benzimidazole core suggest potential utility. The performance of an OFET is governed by the charge carrier mobility of the semiconductor layer. The ordered packing of molecules, often facilitated by intermolecular interactions like hydrogen bonding and π-π stacking, is crucial for efficient charge transport.

The N-H and lone pair on the sp2 nitrogen atom in the benzimidazole ring can participate in hydrogen bonding, which can enforce a planar and ordered molecular packing in the solid state. nih.govsci-hub.se The planar structure of the benzimidazole fused ring system, combined with the phenyl substituent, allows for effective π-π stacking. The pentyl chain would further influence the molecular organization and solubility. These structural characteristics are prerequisites for good charge transport and are indicative of the potential for this compound and its derivatives to be developed as semiconductor materials for OFETs.

Luminescent Materials and Probes

The inherent fluorescence of the 2-phenylbenzimidazole structure makes it a valuable fluorophore for various sensing and imaging applications. The emission properties are often sensitive to the local environment, which can be exploited for creating responsive materials.

Benzimidazole derivatives have been successfully designed as fluorescent chemosensors for detecting metal ions and anions. rsc.orgresearchgate.netmdpi.com The mechanism often involves the coordination of the analyte with the nitrogen atoms of the benzimidazole ring, leading to a change in the photophysical properties, such as fluorescence quenching ("turn-off") or enhancement ("turn-on"), or a shift in the emission wavelength (ratiometric sensing).

For example, a benzimidazole-derived sensor, BBMP, demonstrated high selectivity for Cu²⁺ and Zn²⁺ ions in aqueous solutions. rsc.org Upon interaction with Cu²⁺, the sensor's fluorescence was quenched. In contrast, the addition of Zn²⁺ induced a moderate quenching of the original emission at 542 nm and the appearance of a new blue fluorescence peak at 462 nm, resulting in a significant 82 nm blue shift that allows for ratiometric detection. rsc.org Similarly, other benzimidazole-based sensors have been developed for the detection of Cu²⁺ and phosphate (B84403) anions through a displacement approach. researchgate.net Furthermore, a BODIPY dye functionalized with a benzimidazole unit showed a selective colorimetric response to the hydrogen sulfate (B86663) anion (HSO₄⁻) in an aqueous acetonitrile (B52724) solution, changing color from pink to yellow. mdpi.com These examples highlight the versatility of the benzimidazole scaffold in creating highly selective and sensitive chemical sensors.

| Fluorescent Sensing Properties of Benzimidazole Derivatives | |

| Sensor | BBMP (Benzimidazole-derived) |

| Analyte | Cu²⁺ |

| Response | Fluorescence quenching ("turn-off") |

| Analyte | Zn²⁺ |

| Response | Ratiometric (Emission shift from 542 nm to 462 nm) |

| Reference | rsc.org |

| Sensor | Benzimidazole-functionalized BODIPY |

| Analyte | HSO₄⁻ |

| Response | Colorimetric change (Pink to Yellow) |

| Reference | mdpi.com |

Table 2: Examples of fluorescent and colorimetric sensing applications using benzimidazole-based chemosensors.

The combination of liquid crystalline properties with luminescence is highly desirable for applications in display technologies and smart materials. The rigid, calamitic (rod-like) shape of molecules like this compound makes them excellent candidates for forming liquid crystalline phases. The pentyl chain provides the necessary flexibility and influences the transition temperatures between different mesophases.

Advanced Polymeric Materials

The incorporation of benzimidazole moieties into polymers is a well-established strategy to enhance their properties for various advanced applications. bohrium.comnih.gov

Integrating benzimidazole units directly into the polymer backbone can significantly improve the thermal and mechanical properties of the resulting materials. mdpi.com The rigid and planar nature of the benzimidazole ring, along with the potential for hydrogen bonding, can lead to polymers with high glass transition temperatures (Tg) and excellent thermal stability. nih.govmdpi.com For example, polyimides containing benzimidazole segments have demonstrated outstanding thermal resistance, mechanical strength, and improved dielectric performance. mdpi.com The introduction of such units can enhance polymer chain packing and intermolecular interactions. mdpi.com

Given its structure, this compound could be chemically modified to create a diamine or dicarboxylic acid monomer. This monomer could then be copolymerized with other monomers to introduce the pentylphenyl-substituted benzimidazole unit into a polymer backbone. The pentyl group might offer improved solubility in organic solvents, facilitating polymer processing. nih.gov

Benzimidazole derivatives can be incorporated as fillers or additives into polymer matrices to create composites with tailored optical and electronic functionalities. acs.orgresearchgate.net These composites can exhibit properties that are a synergistic combination of the polymer host and the benzimidazole guest.